Combi-1
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Overview
Description
Combi-1 is an antimicrobial peptide known for its broad-spectrum efficacy against various bacterial and yeast strains . It is a peptide with a molecular weight of 1047.22 and a molecular formula of C51H70N18O7 . This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Combi-1 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of amino acids . The process typically involves the following steps:
Attachment of the first amino acid: to the solid support.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the solid support and purification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-throughput screening and combinatorial chemistry techniques allows for the efficient production of large quantities of peptides .
Chemical Reactions Analysis
Types of Reactions
Combi-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could result in reduced peptides with altered functional groups .
Scientific Research Applications
Combi-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial and yeast infections.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of antimicrobial coatings and materials
Mechanism of Action
Combi-1 exerts its antimicrobial effects by disrupting the cell membranes of bacteria and yeast. This disruption is achieved through the interaction of the peptide with the lipid bilayer, leading to increased membrane permeability and cell death . The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Magainin: Another antimicrobial peptide with similar broad-spectrum activity.
LL-37: A human antimicrobial peptide with potent activity against bacteria and fungi.
Defensins: A family of antimicrobial peptides found in various organisms.
Uniqueness of Combi-1
This compound is unique due to its specific amino acid sequence and structure, which confer its broad-spectrum antimicrobial activity. Unlike some other peptides, this compound is effective against both bacterial and yeast strains, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C51H70N18O7 |
---|---|
Molecular Weight |
1047.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C51H70N18O7/c1-29(70)64-37(18-9-21-59-49(53)54)44(72)65-39(20-11-23-61-51(57)58)46(74)68-42(26-32-28-63-36-17-8-6-15-34(32)36)48(76)69-41(25-31-27-62-35-16-7-5-14-33(31)35)47(75)66-38(19-10-22-60-50(55)56)45(73)67-40(43(52)71)24-30-12-3-2-4-13-30/h2-8,12-17,27-28,37-42,62-63H,9-11,18-26H2,1H3,(H2,52,71)(H,64,70)(H,65,72)(H,66,75)(H,67,73)(H,68,74)(H,69,76)(H4,53,54,59)(H4,55,56,60)(H4,57,58,61)/t37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
HTRFGCRMHHYFRJ-UJKKYYSESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
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